molecular formula C13H20N4O3 B2405921 2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034322-03-5

2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2405921
CAS RN: 2034322-03-5
M. Wt: 280.328
InChI Key: BVTJPRGSLNRCFJ-UHFFFAOYSA-N
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Description

2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide, also known as THPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. THPPA belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

One study focused on pyrazole-acetamide derivatives, exploring their ability to form coordination complexes with Co(II) and Cu(II). These complexes were synthesized and characterized to understand the effect of hydrogen bonding on self-assembly processes. The antioxidant activities of the ligands and their complexes were evaluated, showing significant activity. This research highlights the potential of pyrazole-acetamide derivatives in developing coordination compounds with interesting structural properties and antioxidant capabilities (Chkirate et al., 2019).

Synthesis and Structural Analysis

Another study reported the synthesis of novel 2-pyrone derivatives, including compounds related to the chemical structure . These compounds were characterized by single crystal X-ray diffraction, and their molecular interactions were analyzed using Hirshfeld surface analysis. This research provides insights into the synthesis and structural properties of novel compounds, potentially useful for various applications (Sebhaoui et al., 2020).

Glycosidase Inhibition

Research on the modification of the acetamido group in specific glycosides to produce thioacetamido derivatives has been conducted. These derivatives demonstrated inhibitory effects on 2-acetamido-2-deoxy-β-d-glucosidase, an enzyme involved in carbohydrate metabolism. This study contributes to the understanding of glycosidase inhibitors and their potential therapeutic applications (Bedi et al., 1978).

Antimicrobial Evaluation

Further research into pyrazole-imidazole-triazole hybrids synthesized from related compounds evaluated their antimicrobial activity. One compound in particular demonstrated excellent potency against A. niger, showcasing the potential of these hybrids as antimicrobial agents. This highlights the importance of exploring novel chemical structures for developing new antimicrobial compounds (Punia et al., 2021).

properties

IUPAC Name

2-acetamido-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-10(18)14-7-13(19)16-11-6-15-17(8-11)9-12-4-2-3-5-20-12/h6,8,12H,2-5,7,9H2,1H3,(H,14,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTJPRGSLNRCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CN(N=C1)CC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

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